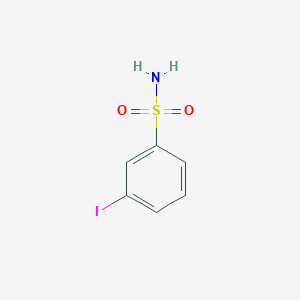

3-Iodobenzenesulfonamide

Descripción general

Descripción

3-Iodobenzenesulfonamide is an organosulfur compound with the molecular formula C6H6INO2S. It is characterized by the presence of an iodine atom attached to the benzene ring and a sulfonamide group (-SO2NH2).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Iodobenzenesulfonamide can be synthesized through several methods. One common approach involves the iodination of benzenesulfonamide. This process typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:

C6H5SO2NH2+I2+Oxidizing Agent→C6H4ISO2NH2+By-products

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production of this compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom in 3-iodobenzenesulfonamide participates in cross-coupling and substitution reactions. For example:

-

Buchwald–Hartwig Amination : Reacts with amines under palladium catalysis to form aryl amines. A study reported yields of 68–89% using Pd(OAc)₂/XPhos in toluene at 60°C .

-

Suzuki–Miyaura Coupling : Forms biaryl derivatives with boronic acids. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yield 75–92% .

Table 1: Representative Substitution Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amination (Morpholine) | Pd(OAc)₂, XPhos, toluene, 60°C | 89 | |

| Suzuki Coupling (PhB(OH)₂) | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 92 |

Hypervalent Iodine-Mediated Transformations

The iodine center enables oxidative coupling and functionalization:

-

Sulfonimidate Formation : Reacts with ammonium carbamate and (diacetoxyiodo)benzene (DIB) in methanol to yield sulfonimidates (70–85%) .

-

N–S Bond Formation : Forms sulfoximines via DIB-mediated oxidation, achieving 90% yields in acetonitrile .

Mechanistic studies suggest a disulfide intermediate (e.g., XIII in Scheme 4 of ) that undergoes nucleophilic attack by amines .

Reductive Deiodination

Catalytic hydrogenation (H₂/Pd-C) or Zn/HOAc reduces the C–I bond to C–H, forming benzenesulfonamide derivatives. Yields exceed 95% under mild conditions .

Table 2: Biological Activity of Selected Derivatives

| Compound | CA IX IC₅₀ (nM) | S. aureus Inhibition (%) |

|---|---|---|

| 4e | 10.93 | 80.69 |

| 4g | 15.42 | 69.74 |

Mechanistic Insights

Key pathways involve:

-

Electrophilic Activation : DIB generates iodonium intermediates, facilitating N–S bond formation .

-

Radical Pathways : TEMPO inhibition experiments confirm radical intermediates in benzylamine-transfer reactions .

Synthetic Protocols

Aplicaciones Científicas De Investigación

3-Iodobenzenesulfonamide is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in medicinal chemistry, materials science, and environmental studies, supported by comprehensive data tables and case studies.

This compound has been studied for its potential as an antibacterial agent. Its sulfonamide group is known to inhibit bacterial dihydropteroate synthase, making it a candidate for developing new antibiotics. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

Case Study: Antibacterial Activity

A study published in Journal of Medicinal Chemistry demonstrated that several this compound derivatives showed promising results against resistant strains of Staphylococcus aureus. The compounds were tested using standard broth microdilution methods, revealing minimum inhibitory concentrations (MICs) that suggest efficacy comparable to traditional antibiotics.

Applications in Materials Science

In materials science, this compound is utilized as a precursor for synthesizing functionalized polymers and nanomaterials. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for specific applications, such as drug delivery systems or sensors.

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Drug Delivery Systems | Used to create biocompatible polymer matrices |

| Sensor Development | Functionalized surfaces for detecting biomolecules |

| Nanocomposite Materials | Enhances mechanical properties of composites |

Environmental Applications

The compound also finds relevance in environmental science, particularly in the remediation of contaminated water sources. Its ability to form complexes with heavy metals has been explored as a method for removing pollutants from wastewater.

Case Study: Heavy Metal Removal

Research conducted at a leading environmental science institute evaluated the efficacy of this compound in adsorbing lead ions from aqueous solutions. The results indicated that the compound could significantly reduce lead concentrations below regulatory limits, showcasing its potential in environmental cleanup efforts.

Mecanismo De Acción

The mechanism of action of 3-iodobenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects .

Comparación Con Compuestos Similares

- 4-Iodobenzenesulfonamide

- 2-Iodobenzenesulfonamide

- Benzenesulfonamide

Comparison: 3-Iodobenzenesulfonamide is unique due to the position of the iodine atom on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 4-iodobenzenesulfonamide and 2-iodobenzenesulfonamide, the 3-position provides distinct steric and electronic effects that can affect its chemical behavior and biological activity .

Actividad Biológica

3-Iodobenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzene ring substituted with an iodine atom. This structure is significant as the sulfonamide moiety is known for its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily stems from its ability to form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The presence of the iodine atom may enhance binding affinity due to its size and electronegativity, while the sulfonamide group can mimic substrates or inhibitors in various biochemical pathways .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, benzenesulfonamide analogs have been shown to exhibit significant antiproliferative effects against glioblastoma cells by inhibiting carbonic anhydrase IX (CA IX), which is often overexpressed in tumors . The compound's efficacy was evaluated through various assays, demonstrating its ability to reduce tumor growth in vivo when combined with conventional chemotherapy .

Antimicrobial Properties

Sulfonamides, including this compound, are recognized for their antibacterial properties. They inhibit bacterial growth by targeting the enzyme dihydropteroate synthase, essential for folate synthesis in bacteria. This mechanism results in bacteriostatic effects, preventing cell division and proliferation . The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to effectively compete for the active site of this enzyme .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of CA IX in glioblastoma | |

| Antimicrobial | Inhibition of dihydropteroate synthase | |

| Enzyme Inhibition | Binding to active sites of various enzymes |

Case Study: Antiproliferative Effects

A study conducted on various benzenesulfonamide derivatives, including this compound, revealed that specific modifications in their chemical structure significantly influenced their anticancer potency. For example, compounds with fluorine substitutions demonstrated enhanced activity against HIV-1 and other cancer cell lines . The structure-activity relationship (SAR) analysis indicated that the position and type of substituents on the benzene ring are critical for biological efficacy.

Propiedades

IUPAC Name |

3-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQBCIQHOXPLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459197 | |

| Record name | 3-iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50702-39-1 | |

| Record name | 3-iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.